2-Bromo-4-ethoxy-5-methoxybenzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride typically involves the reaction of 2-Bromo-4-ethoxy-5-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into an acyl chloride group, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-4-ethoxy-5-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-Bromo-4-ethoxy-5-methoxybenzoic acid.
Reduction: It can be reduced to form 2-Bromo-4-ethoxy-5-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases (e.g., pyridine), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). Major products formed from these reactions depend on the specific nucleophile or reducing agent used .
Scientific Research Applications
2-Bromo-4-ethoxy-5-methoxybenzoyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the modification of biomolecules for proteomics research.
Medicine: It may be used in the development of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophilic groups in biomolecules, leading to the modification of proteins and other macromolecules. This reactivity is exploited in proteomics research to study protein interactions and functions .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride include:
2-Bromo-4-ethoxy-5-methoxybenzoic acid: The precursor in its synthesis.
2-Bromo-4-ethoxy-5-methoxybenzyl alcohol: A reduction product.
2-Bromo-4-ethoxy-5-methoxybenzamide: A product of its reaction with amines.
What sets this compound apart is its acyl chloride functional group, which makes it highly reactive and useful for modifying biomolecules .
Properties
IUPAC Name |
2-bromo-4-ethoxy-5-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPKIZFFIVQGTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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